8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. These reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on cellular processes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
7-(2-Hydroxyethyl)-3-methylpurine-2,6-dione: Similar in structure but lacks the ethylamino group.
8-(Methylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione: Contains a methylamino group instead of an ethylamino group.
8-(Ethylamino)-7-(2-hydroxyethyl)-3-methylxanthine: A xanthine derivative with similar functional groups.
Uniqueness
8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-3-11-9-12-7-6(15(9)4-5-16)8(17)13-10(18)14(7)2/h16H,3-5H2,1-2H3,(H,11,12)(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFAZNMYCUCIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-50-2 |
Source
|
Record name | 8-(ETHYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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